7-(2,3-dihydroxypropyl)-8-[(furan-2-ylmethyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
“7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, amination, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, purine derivatives are known to interact with various enzymes and receptors, making them of interest in drug discovery.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
Industrially, these compounds can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of “7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
“7-(2,3-DI-HO-PROPYL)-8-((2-FURYL-ME)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C14H17N5O5 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H17N5O5/c1-18-11-10(12(22)17-14(18)23)19(6-8(21)7-20)13(16-11)15-5-9-3-2-4-24-9/h2-4,8,20-21H,5-7H2,1H3,(H,15,16)(H,17,22,23) |
InChI Key |
UWPHZYFAWZMZNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC(CO)O |
Origin of Product |
United States |
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